molecular formula C21H24N2O4S2 B2680113 (Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-15-7

(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2680113
CAS RN: 896354-15-7
M. Wt: 432.55
InChI Key: KTIDMKDUMLVRRJ-DQRAZIAOSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a planar thiazole ring fused with a benzene ring. The presence of sulfur and nitrogen in the thiazole ring can participate in various chemical reactions .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen atoms in the thiazole ring. For example, they can participate in copper-catalyzed cascade Csp2–P/C–C bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their substituents. They are generally stable compounds and can exhibit fluorescence .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with benzothiazole units have been investigated for their photophysical and photochemical properties, which are critical for applications in photodynamic therapy (PDT). The study on new zinc phthalocyanine derivatives substituted with benzothiazole groups highlights their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are vital for the treatment of cancer in PDT, indicating that compounds with benzothiazole units, possibly including the one of interest, could have applications in developing cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzamide derivatives have been extensively studied for their anticancer activities. For instance, a series of N-substituted benzamide compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study indicates that structural modifications to the benzamide scaffold can significantly influence the compound's ability to inhibit cancer cell proliferation. This suggests that specific modifications to benzamide derivatives, potentially including the compound , could yield promising candidates for anticancer drug development (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on their functional groups and the biological target. Some benzothiazoles have shown cytotoxic activity against cancer cell lines .

Safety and Hazards

The safety and hazards of benzothiazoles depend on their specific structure and substituents. Some benzothiazoles have shown cytotoxic activity, suggesting that they should be handled with care .

Future Directions

Benzothiazoles are a class of compounds with diverse biological activities. They are a focus of ongoing research in medicinal chemistry, and new derivatives with improved activity and selectivity are continually being developed .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-5-27-11-10-23-18-13-14(2)12-15(3)19(18)28-21(23)22-20(24)16-6-8-17(9-7-16)29(4,25)26/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIDMKDUMLVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

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